![molecular formula C6H12O B13588024 (2R)-2-(2-methylpropyl)oxirane](/img/structure/B13588024.png)
(2R)-2-(2-methylpropyl)oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted alcohols and ethers
Scientific Research Applications
(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a reactive diluent in coatings and adhesives.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methylpropyl)oxirane: The enantiomer of (2R)-2-(2-methylpropyl)oxirane, differing only in the spatial arrangement of atoms.
Propylene oxide: A simpler epoxide with a similar three-membered ring structure.
Butylene oxide: Another epoxide with a longer carbon chain.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its achiral counterparts.
Biological Activity
(2R)-2-(2-methylpropyl)oxirane, commonly known as an epoxide, is a compound with significant biological activity and potential applications in various fields, including medicine and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its three-membered epoxide ring, which makes it highly reactive. This structural feature allows it to interact with various biological molecules, including enzymes and nucleophiles. The compound can undergo several types of reactions:
- Oxidation : The epoxide ring can be oxidized to form diols.
- Reduction : It can be reduced to produce alcohols.
- Nucleophilic Substitution : Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to diverse products.
The biological activity of this compound is primarily attributed to its ability to react with nucleophiles due to the strain in the epoxide ring. This reactivity can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds, thus altering their activity.
- Metabolic Pathways Interference : It can affect metabolic pathways by modifying substrates involved in these processes.
Biological Activity and Applications
Research has shown that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that epoxides can possess antimicrobial activity against certain bacterial strains. For example, modifications of similar compounds have shown effectiveness against Mycobacterium tuberculosis .
- Potential as a Pharmaceutical Intermediate : The compound is being explored for its potential in drug development, particularly as a building block for synthesizing more complex pharmaceuticals .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against specific bacterial strains | |
Enzyme Interaction | Potential inhibitor of various enzymes | |
Pharmaceutical Use | Intermediate for drug synthesis |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of modified epoxide derivatives against mycobacterial strains. The results indicated that certain derivatives showed significant growth inhibition, suggesting that this compound could be a candidate for further development in treating infections .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with epoxide hydrolases (EHs), which are enzymes involved in the detoxification of epoxides. The findings revealed that this compound could serve as a substrate for EHs, thereby influencing metabolic pathways and potentially leading to therapeutic applications .
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2R)-2-(2-methylpropyl)oxirane |
InChI |
InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
YXIOECOAAMLHPG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CO1 |
Canonical SMILES |
CC(C)CC1CO1 |
Origin of Product |
United States |
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